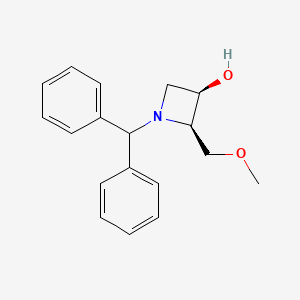![molecular formula C3H4Cl2O2 B15360233 [(1S)-1-chloroethyl] carbonochloridate](/img/structure/B15360233.png)
[(1S)-1-chloroethyl] carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl chloroformate is an organic compound with the molecular formula C3H4Cl2O2. It is a chloroformate ester, which means it contains a chloroformate functional group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloroethyl chloroformate can be synthesized through the reaction of chloroform with ethanol in the presence of a strong base, such as sodium hydroxide. The reaction proceeds via the formation of ethyl chloroformate, which is then chlorinated to produce 1-chloroethyl chloroformate.
Industrial Production Methods: In an industrial setting, 1-chloroethyl chloroformate is typically produced through a continuous process involving the reaction of chloroform with ethanol under controlled conditions. The reaction is carried out in a reactor vessel equipped with temperature and pressure control systems to ensure the efficient production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloroethyl chloroformate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of 1-chloroethyl chloroformate can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the chlorine atom in the compound with other functional groups, such as hydroxyl or amino groups.
Major Products Formed:
Oxidation: The oxidation of 1-chloroethyl chloroformate can produce carboxylic acids or their derivatives.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various functionalized compounds, depending on the substituting group.
Aplicaciones Científicas De Investigación
1-Chloroethyl chloroformate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it is used as a reagent in organic synthesis and as a protecting group for amino acids in peptide chemistry.
Mecanismo De Acción
1-Chloroethyl chloroformate is similar to other chloroformate esters, such as ethyl chloroformate and chloromethyl chloroformate. it is unique in its reactivity and the types of reactions it undergoes. The presence of the chlorine atom at the 1-position enhances its reactivity compared to other chloroformate esters.
Comparación Con Compuestos Similares
Ethyl chloroformate
Chloromethyl chloroformate
2-Chloroethyl chloroformate
Propiedades
Fórmula molecular |
C3H4Cl2O2 |
|---|---|
Peso molecular |
142.97 g/mol |
Nombre IUPAC |
[(1S)-1-chloroethyl] carbonochloridate |
InChI |
InChI=1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3/t2-/m1/s1 |
Clave InChI |
QOPVNWQGBQYBBP-UWTATZPHSA-N |
SMILES isomérico |
C[C@@H](OC(=O)Cl)Cl |
SMILES canónico |
CC(OC(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)


![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)


![7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15360194.png)



![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)


